molecular formula C12H12N2 B049890 N-benzylpyridin-3-amine CAS No. 114081-08-2

N-benzylpyridin-3-amine

Cat. No. B049890
CAS RN: 114081-08-2
M. Wt: 184.24 g/mol
InChI Key: SQMRJGGCCLWSQR-UHFFFAOYSA-N
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Description

N-benzylpyridin-3-amine, also known as NBP, is an organic compound with a molecular formula of C11H12N2. It is a white crystalline solid with a melting point of 75-77°C and a boiling point of 218-220°C. NBP has been widely studied for its various applications in chemical synthesis and scientific research.

Scientific Research Applications

Synthesis of Quaternary Pyridinium Salts

N-benzylpyridin-3-amine: is utilized in the synthesis of quaternary pyridinium salts. These salts are significant due to their physicochemical properties and diverse biological activities. They are used in various synthetically useful reactions in organic chemistry and serve as intermediates for preparing pharmacologically active heterocycles .

Antifungal Applications

The derivatives of N-benzylpyridin-3-amine have been tested for antifungal activity. Studies have shown that compounds derived from it exhibit excellent inhibitory activity against phytopathogenic fungal species like Botrytis cinerea and Fusarium culmorum at certain concentrations .

Antimicrobial and Antimalarial Activities

Pyridinium compounds, including those derived from N-benzylpyridin-3-amine , have reported antimicrobial and antimalarial activities. These compounds are involved in the development of new drugs targeting resistant strains of microbes and malaria parasites .

Anticholinesterase Agents

Pyridinium-based oxime compounds, which can be synthesized from N-benzylpyridin-3-amine , are globally used as antidotes following exposure to anticholinesterase agents. This application is crucial in both medical treatments and protection against certain types of chemical warfare agents .

Synthesis of Heterocyclic Compounds

N-benzylpyridin-3-amine: serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are structurally diverse and have a wide range of applications in medicinal chemistry, including the development of anticancer and anticholinergic inhibitors .

Green Chemistry Applications

In the quest for more environmentally friendly synthetic methods, N-benzylpyridin-3-amine has been used in reactions employing deep eutectic solvents as alternatives to harmful organic solvents. This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis .

Biomedical Research

The structural similarity of pyridine derivatives to purine bases like adenine and guanine makes N-benzylpyridin-3-amine derivatives valuable in biomedical research. They are used in the study of various biological processes and the development of therapeutic agents .

properties

IUPAC Name

N-benzylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h1-8,10,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMRJGGCCLWSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304531
Record name N-(Phenylmethyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylpyridin-3-amine

CAS RN

114081-08-2
Record name N-(Phenylmethyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114081-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylmethyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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